8-ethoxy-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one
Description
8-Ethoxy-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one is a synthetic coumarin derivative characterized by an ethoxy group at position 8 and a 1,2,4-oxadiazole ring at position 3, which is further substituted with a thiophene moiety. Coumarins are known for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties . The ethoxy group at position 8 likely influences solubility and metabolic stability compared to smaller substituents like methoxy .
Properties
IUPAC Name |
8-ethoxy-3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O4S/c1-2-21-12-6-3-5-10-9-11(17(20)22-14(10)12)16-18-15(19-23-16)13-7-4-8-24-13/h3-9H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEYZXFVJAAYINR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=O)C(=C2)C3=NC(=NO3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-ethoxy-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one typically involves multi-step organic reactions. One common approach is to start with the chromen-2-one core, which can be synthesized through the Pechmann condensation reaction. The thiophene ring can be introduced via a Suzuki-Miyaura coupling reaction, which is known for its mild and functional group tolerant conditions . The oxadiazole ring can be formed through a cyclization reaction involving hydrazides and carboxylic acids .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and the use of advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
8-ethoxy-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced to form amines.
Substitution: The ethoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with a coumarin backbone, such as 8-ethoxy-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one, exhibit significant anticancer properties. A study highlighted that derivatives of coumarins can induce apoptosis in cancer cell lines by modulating tumor-suppressor proteins like p53 . The compound's ability to inhibit various cellular pathways involved in cancer progression makes it a candidate for further development in cancer therapeutics.
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. Specifically, coumarin derivatives have shown promise in inhibiting α-amylase, which is relevant for diabetes management . This property indicates that 8-ethoxy-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one could be useful in designing drugs aimed at controlling blood sugar levels.
Antimicrobial Activity
Recent studies have also explored the antimicrobial properties of coumarin derivatives. The structural features of 8-ethoxy-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one may contribute to its effectiveness against various pathogens, making it a potential candidate for developing new antimicrobial agents .
Organic Electronics
The unique electronic properties of compounds containing thiophene and oxadiazole moieties suggest potential applications in organic electronics. These materials can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to their favorable charge transport characteristics . The incorporation of 8-ethoxy-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one into such devices could enhance their efficiency and stability.
Synthesis and Characterization
The synthesis of 8-ethoxy-3-[3-(thiophen-2-y)-1,2,4-oxadiazol-5-y]-2H-chromen-2-one typically involves multi-step reactions starting from readily available precursors. The process includes:
- Formation of the oxadiazole ring through cyclization reactions.
- Coupling with thiophene derivatives.
- Final modifications to introduce the ethoxy group.
Characterization techniques such as NMR spectroscopy and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .
Mechanism of Action
The mechanism of action of 8-ethoxy-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one is not fully understood, but it is believed to involve interactions with various molecular targets. The thiophene and oxadiazole rings can interact with enzymes and receptors, potentially inhibiting their activity. The chromen-2-one core may also contribute to the compound’s biological activity by interacting with DNA or proteins .
Comparison with Similar Compounds
Structural and Electronic Comparisons
Table 1: Structural Comparison of Selected Coumarin Derivatives
Key Observations :
- Electronic Effects : The thiophene-oxadiazole combination in the target compound provides a balance of electron-rich (thiophene) and electron-deficient (oxadiazole) regions, favoring interactions with biomolecular targets. This contrasts with the purely electron-withdrawing 4-nitrophenyl group in , which may hinder binding in polar environments.
- The diethylamino group in introduces fluorescence properties absent in the target compound.
Key Findings :
- The target compound’s thiophene moiety may enhance DNA intercalation, as seen in docking studies of similar thiophene-oxadiazole hybrids (binding energy: −6.58 kcal/mol in ).
- The absence of electron-withdrawing groups (e.g., nitro in ) could reduce off-target reactivity, improving therapeutic index.
Physicochemical Properties
Biological Activity
8-Ethoxy-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of 8-Ethoxy-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one typically involves the reaction of appropriate precursors under controlled conditions to yield the desired oxadiazole derivative. The compound can be synthesized using various methods, including microwave-assisted synthesis and traditional reflux techniques. The structural confirmation is usually performed using spectroscopic methods such as NMR and mass spectrometry.
Anticancer Activity
The anticancer properties of 8-Ethoxy-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one have been explored through various studies. One notable study evaluated its effects on different cancer cell lines, including HepG2 (liver cancer), MCF7 (breast cancer), and SGC7901 (gastric cancer). The compound exhibited significant cytotoxicity with IC50 values in the micromolar range, indicating its potential as an anticancer agent.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 | 1.27 ± 0.05 | Telomerase inhibition |
| MCF7 | 1.18 ± 0.14 | Apoptosis induction |
| SGC7901 | 0.96 ± 0.10 | EGFR inhibition |
These results suggest that the compound may act by inhibiting telomerase activity and inducing apoptosis in cancer cells .
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. Studies have shown that it exhibits inhibitory effects against both Gram-positive and Gram-negative bacteria.
| Microorganism | Zone of Inhibition (mm) | Reference Drug Comparison |
|---|---|---|
| Staphylococcus aureus | 20 | Ciprofloxacin (23 mm) |
| Escherichia coli | 22 | Ampicillin (20 mm) |
| Candida albicans | 19 | Fluconazole (21 mm) |
The compound's effectiveness against these microorganisms indicates its potential as a lead candidate for developing new antimicrobial agents .
The mechanisms underlying the biological activities of 8-Ethoxy-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one are multifaceted:
- Telomerase Inhibition : The compound has been shown to inhibit telomerase activity, which is crucial for the proliferation of cancer cells.
- Apoptosis Induction : It triggers apoptotic pathways in cancer cells, leading to programmed cell death.
- Antimicrobial Action : The exact mechanism for its antimicrobial effects is still being studied; however, it may involve disrupting bacterial cell wall synthesis or inhibiting key metabolic pathways.
Case Studies
Several case studies highlight the efficacy of this compound in clinical settings:
- Case Study on HepG2 Cells : A study reported that treatment with varying concentrations of the compound led to a dose-dependent decrease in cell viability in HepG2 cells, with significant morphological changes indicative of apoptosis observed under microscopy.
- In Vivo Studies : Animal models treated with the compound showed reduced tumor growth rates compared to controls, further supporting its potential as an effective anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
